

An In-depth Technical Guide to 3-Ethoxy-4-hydroxyphenylacetonitrile

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Compound of Interest

Compound Name: 3-Ethoxy-4-hydroxyphenylacetonitrile

Cat. No.: B1584660

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This guide provides a comprehensive overview of the chemical and physical properties of **3-Ethoxy-4-hydroxyphenylacetonitrile**, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering insights into its synthesis, reactivity, and safe handling.

Introduction and Core Properties

3-Ethoxy-4-hydroxyphenylacetonitrile, with the CAS number 205748-01-2, is an aromatic nitrile possessing both an ethoxy and a hydroxyl functional group on the phenyl ring.^[1] These functional groups significantly influence its chemical reactivity and physical properties, making it a versatile building block in organic synthesis. Its structure is foundational for the development of more complex molecules, particularly in the pharmaceutical industry where the phenylacetonitrile moiety is a common scaffold.

Physicochemical Characteristics

The physicochemical properties of **3-Ethoxy-4-hydroxyphenylacetonitrile** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

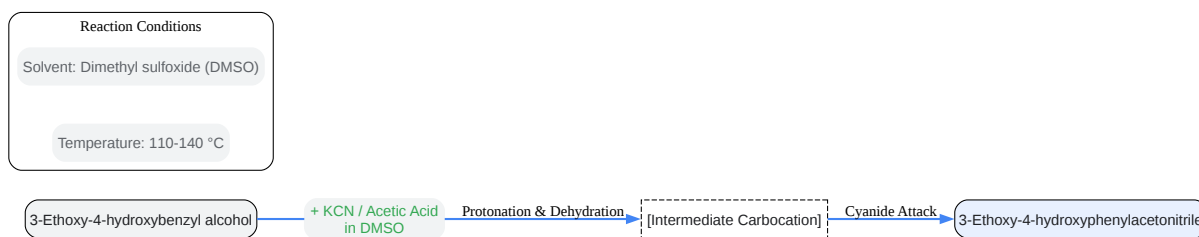
Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ NO ₂	[1]
Molecular Weight	177.2 g/mol	[1]
Melting Point	92-94 °C	[1]
Boiling Point	339.8 °C at 760 mmHg	[1]
Density	1.146 g/cm ³	[1]
Flash Point	159.3 °C	[1]
CAS Number	205748-01-2	[1]

Synthesis of 3-Ethoxy-4-hydroxyphenylacetonitrile

A plausible synthetic route to **3-Ethoxy-4-hydroxyphenylacetonitrile** involves the reaction of 3-ethoxy-4-hydroxybenzyl alcohol with a cyanide source. This method is adapted from a general process for preparing hydroxyphenylacetonitriles.[2][3]

Proposed Synthetic Pathway

The synthesis can be conceptualized as a nucleophilic substitution where the hydroxyl group of the benzyl alcohol is converted into a good leaving group, which is then displaced by a cyanide ion. A common approach involves the in-situ generation of hydrocyanic acid from an alkali metal cyanide and an acid.



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Caption: Proposed synthesis of **3-Ethoxy-4-hydroxyphenylacetonitrile**.

Detailed Experimental Protocol

The following is a generalized protocol based on the synthesis of analogous hydroxyphenylacetonitriles[2][3]:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, dissolve 3-ethoxy-4-hydroxybenzyl alcohol in dimethyl sulfoxide (DMSO).
- **Addition of Cyanide:** Add potassium cyanide to the solution.
- **Acid Addition:** Heat the mixture to approximately 125°C. Slowly add glacial acetic acid dropwise over one hour while maintaining the temperature. The acetic acid reacts with potassium cyanide to generate hydrocyanic acid in situ.
- **Reaction:** Stir the reaction mixture at 125°C for an additional 2 hours.
- **Workup:**
 - Cool the reaction mixture and remove the DMSO under reduced pressure.

- To the residue, add water and an immiscible organic solvent (e.g., chloroform).
- Separate the organic layer. The aqueous layer may be extracted further with the organic solvent.
- Combine the organic extracts, wash with water, and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the solvent under reduced pressure to yield the crude product.
- Purification: The crude **3-Ethoxy-4-hydroxyphenylacetonitrile** can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The reactivity of **3-Ethoxy-4-hydroxyphenylacetonitrile** is dictated by the nitrile group, the aromatic ring, and the hydroxyl and ethoxy substituents.

Key Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 3-ethoxy-4-hydroxyphenylacetic acid. This carboxylic acid derivative is a valuable intermediate in the synthesis of pharmaceuticals.
- Reduction: The nitrile group can be reduced to a primary amine, 2-(3-ethoxy-4-hydroxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation. These amines are also important precursors in drug synthesis.
- Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

Influence of Ring Substituents

The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring towards electrophilic substitution reactions. The directing effects of these groups will influence

the position of substitution.

Applications in Drug Development

Phenylacetonitrile derivatives are important structural motifs in many pharmaceuticals. The nitrile group is often considered a bioisostere for other functional groups and can participate in key binding interactions with biological targets. While specific applications of **3-Ethoxy-4-hydroxyphenylacetonitrile** are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of known drugs suggests its potential as a valuable building block in the development of new therapeutic agents.

Spectral Characterization

While experimental spectral data for **3-Ethoxy-4-hydroxyphenylacetonitrile** is not readily available, the expected spectral characteristics can be inferred from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethoxy-4-hydroxyphenylacetonitrile** is expected to show characteristic absorption bands for its functional groups. A computed vapor phase IR spectrum for the isomeric 3-ethoxy-4-hydroxybenzonitrile shows key peaks that would be similar.^[4]

- O-H stretch (hydroxyl): A broad band around 3400-3600 cm^{-1}
- $\text{C}\equiv\text{N}$ stretch (nitrile): A sharp, medium intensity band around 2240-2260 cm^{-1}
- C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm^{-1}
- C=C stretch (aromatic): Peaks in the 1450-1600 cm^{-1} region
- C-O stretch (ether and phenol): Bands in the 1000-1300 cm^{-1} region

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra would provide detailed structural information. Predicted chemical shifts are as follows:

- ^1H NMR:

- Aromatic protons would appear as multiplets in the aromatic region (δ 6.5-7.5 ppm).
- The methylene protons (CH_2) of the acetonitrile group would be a singlet around δ 3.7 ppm.
- The ethoxy group would show a quartet for the OCH_2 protons around δ 4.1 ppm and a triplet for the CH_3 protons around δ 1.4 ppm.
- The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.
- ^{13}C NMR:
 - The nitrile carbon would appear around δ 118-120 ppm.
 - Aromatic carbons would be in the δ 110-160 ppm range.
 - The methylene carbon of the acetonitrile group would be around δ 20-30 ppm.
 - The ethoxy carbons would appear at approximately δ 64 (OCH_2) and δ 15 (CH_3).

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.2 g/mol). Fragmentation patterns would likely involve the loss of the ethoxy group, the cyano group, and other characteristic fragments of the aromatic ring.

Safety and Handling

3-Ethoxy-4-hydroxyphenylacetonitrile is classified with the hazard statement "Xi," indicating it is an irritant.^[1] General precautions for handling aromatic nitriles should be followed.

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Toxicity:** While specific toxicity data for this compound is limited, many nitriles can release cyanide in the body, leading to toxicity.[5][6] Therefore, exposure should be minimized.

Conclusion

3-Ethoxy-4-hydroxyphenylacetonitrile is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, its reactivity, and safety considerations. Further research into the specific applications and biological activity of this compound and its derivatives is warranted.

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